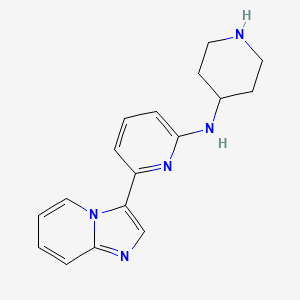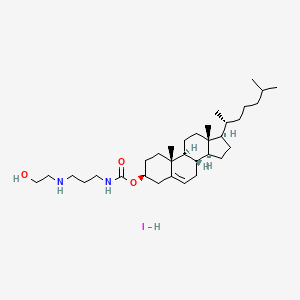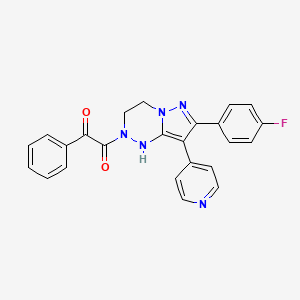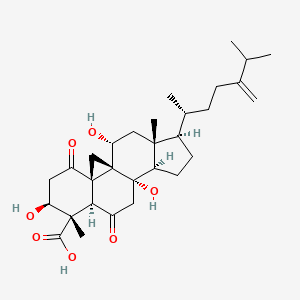![molecular formula C29H27F3N6O B1192932 3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide CAS No. 1257628-77-5](/img/structure/B1192932.png)
3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide
Übersicht
Beschreibung
This compound belongs to a class of molecules characterized by the presence of pyrazolo[3,4-b]pyridine and benzamide moieties, indicative of potential biological relevance. Such structures are often synthesized for their potential as imaging agents or for biological activities against various targets.
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions starting from pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and ethyl 2-cyanoacetate, yielding final products through steps including reduction, oxidation, nucleophilic addition, and condensation. The synthesis process aims at high purity and specific activity, crucial for their application in imaging and biological studies (Wang et al., 2018).
Molecular Structure Analysis
The molecular structure often involves a pyrazolo[3,4-b]pyridine system, where atoms are arranged to optimize interaction with biological targets. Structural determination techniques, including X-ray crystallography, are used to elucidate the 3D conformation of these compounds, highlighting the importance of the spatial arrangement for their biological activity (Zhang et al., 2006).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, including N-[11C]methylation and O-[11C]methylation, which are pivotal in the synthesis of PET agents. Their reactivity is closely monitored to achieve the desired labeling efficiency and specificity for imaging purposes (Wang et al., 2013).
Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-5-lipoxygenase Agents
A study by Rahmouni et al. (2016) synthesized a novel series of compounds including 3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide. These compounds were evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, making them relevant in anticancer research and potential anti-5-lipoxygenase agents Rahmouni et al., 2016.
Imaging of B-Raf(V600E) in Cancers
Wang et al. (2013) explored the synthesis of a related compound for potential use in PET imaging for detecting B-Raf(V600E) mutations in cancers. This research is crucial for developing diagnostic tools in oncology Wang et al., 2013.
Antiavian Influenza Virus Activity
Hebishy et al. (2020) reported the synthesis of benzamide-based 5-aminopyrazoles, including variants of the compound . These compounds showed significant antiviral activities against bird flu influenza H5N1, indicating potential applications in antiviral drug development Hebishy et al., 2020.
Imaging of IRAK4 Enzyme in Neuroinflammation
Research by Wang et al. (2018) included the synthesis of a compound similar to 3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide. It was used for imaging the IRAK4 enzyme, which is significant in the study of neuroinflammation, potentially aiding in the diagnosis of neurodegenerative diseases Wang et al., 2018.
Antimicrobial Activities
A study by Abdelhamid and Gomha (2013) synthesized compounds including pyrazolo[1,5-a]pyrimidine derivatives. Their antimicrobial activities highlight the potential of such compounds in developing new antibiotics or antifungal agents Abdelhamid & Gomha, 2013.
Alpha 1-Adrenoceptor Antagonists
Elworthy et al. (1997) identified arylpiperazines as alpha 1-adrenoceptor subtype-selective antagonists. This includes compounds structurally similar to the chemical , indicating their potential in the development of medications targeting the urinary tract and other systems influenced by alpha 1-adrenoceptors Elworthy et al., 1997.
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, such as its toxicity, flammability, or environmental impact.
Zukünftige Richtungen
This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, new reactions, or new applications.
I hope this helps! If you have any other questions, feel free to ask.
Eigenschaften
IUPAC Name |
4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F3N6O/c1-19-3-5-22(14-21(19)6-4-20-13-24-17-34-36-27(24)33-16-20)28(39)35-25-8-7-23(26(15-25)29(30,31)32)18-38-11-9-37(2)10-12-38/h3,5,7-8,13-17H,9-12,18H2,1-2H3,(H,35,39)(H,33,34,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKBVRDEOITLRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CC5=C(NN=C5)N=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27F3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide | |
CAS RN |
1257628-77-5 | |
| Record name | Olverembatinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257628775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HQP1351 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16185 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OLVEREMBATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV1M7Q3CBP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-nitroso-10H-indeno[1,2-b]quinoxaline](/img/structure/B1192851.png)


![7-(diethylamino)-3-[(Z)-(pyridin-2-ylhydrazinylidene)methyl]chromen-2-one](/img/structure/B1192856.png)
![[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid](/img/structure/B1192858.png)


